molecular formula C19H18N2O B3130606 (E)-2(3-(4-hydroxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile CAS No. 343877-81-6

(E)-2(3-(4-hydroxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile

Cat. No.: B3130606
CAS No.: 343877-81-6
M. Wt: 290.4 g/mol
InChI Key: SDACGHLXIUCCIC-ONEGZZNKSA-N
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Description

(E)-2-(3-(4-Hydroxystyryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile (referred to as OH1 or DCIP-OH in some studies) is a configurationally locked organic polyene crystal with significant nonlinear optical (NLO) and fluorescent properties. Synthesized via a condensation reaction between 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)malononitrile and 4-hydroxybenzaldehyde, its structure features a planar main framework except for the C17 atom and two methyl groups on the cyclohexene ring . The hydroxyl group on the styryl moiety enables hydrogen bonding, influencing crystal packing and optical behavior . OH1 is notable for applications in terahertz (THz) wave generation and fluorescent chemosensing .

Properties

IUPAC Name

2-[3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-19(2)10-15(9-16(11-19)17(12-20)13-21)4-3-14-5-7-18(22)8-6-14/h3-9,22H,10-11H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDACGHLXIUCCIC-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=C(C#N)C#N)C1)C=CC2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=CC(=C(C#N)C#N)C1)/C=C/C2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2(3-(4-hydroxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile typically involves a multi-step process:

    Formation of the Styryl Intermediate: The initial step involves the synthesis of the styryl intermediate through a Wittig reaction. This reaction is carried out by reacting a phosphonium ylide with an aldehyde to form the styryl compound.

    Cyclohexenyl Intermediate Formation: The styryl intermediate is then subjected to a cyclization reaction to form the cyclohexenyl intermediate. This step often requires the use of a strong base and elevated temperatures.

    Final Coupling with Malononitrile: The final step involves the coupling of the cyclohexenyl intermediate with malononitrile under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(E)-2(3-(4-hydroxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bonds in the styryl and cyclohexenyl moieties can be reduced to form saturated compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C19H18N2OC_{19}H_{18}N_{2}O and a molar mass of approximately 290.36 g/mol. Its structure features a hydroxystyryl group, a cyclohexene moiety, and a malononitrile functional group. These components contribute to its reactivity and potential applications in synthetic chemistry.

Key Structural Features

  • Donor-π-Acceptor System : The phenolic group acts as an electron donor while the malononitrile group serves as an electron acceptor, making it suitable for nonlinear optical applications.
  • Configurationally Locked Polyene : This characteristic enhances its stability and performance in various applications.

Nonlinear Optical (NLO) Materials

OH1 has garnered significant interest due to its high nonlinear optical response. This property is crucial for applications in:

  • Optical Switching : The compound can be used in devices that require rapid changes in optical properties.
  • Frequency Conversion : It can facilitate processes such as second harmonic generation, which is essential in laser technology.

Organic Electronics

The compound's unique electronic properties make it a candidate for use in organic electronic devices:

  • Light Emitting Diodes (LEDs) : Its ability to form excited states upon light absorption suggests potential use in efficient light-emitting devices.
  • Solar Cells : The donor-acceptor structure may enhance charge separation and improve the efficiency of organic photovoltaic cells.

Photonic Applications

Due to its photophysical properties, OH1 is suitable for:

  • Fluorescent Probes : Studies have shown that it exhibits selective fluorescence when interacting with certain thiols, making it useful in biological sensing applications .
  • Optical Sensors : Its responsiveness to environmental changes can be leveraged in developing sensors for detecting specific chemicals or biological markers.

Crystal Structure Analysis

A detailed examination of the crystal structure of OH1 reveals insights into its stability and interactions:

  • The compound crystallizes well under controlled conditions, forming suitable crystals for X-ray analysis .
  • The molecular packing shows symmetry that may influence its optical properties .

Fluorescent Characteristics

Recent studies demonstrated that OH1 can selectively emit fluorescence signals when exposed to certain thiols like homocysteine (Hcy) and cysteine (Cys). This selectivity is attributed to nucleophilic aromatic substitution reactions facilitated by the sulfhydryl groups present in these amino acids .

Mechanism of Action

The mechanism of action of (E)-2(3-(4-hydroxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Material Science: In organic semiconductors, the compound’s electronic properties facilitate charge transport.

Comparison with Similar Compounds

Key Structural Features :

  • OH1 : Contains a hydroxystyryl group, leading to hydrogen-bonded networks and planar molecular arrangements with a dihedral angle of 44.1° in the cyclohexene unit .
  • DSTMS (4-N,N-Dimethylamino-4′-N′-methylstilbazolium 2,4,6-trimethylbenzenesulfonate): Similar to DAST but with bulkier sulfonate groups, reducing ionic mobility and improving thermal stability .
  • HMQ-TMS (2-(4-Hydroxy-3-methoxystyryl)-1-methylquinolinium 2,4,6-trimethylbenzenesulfonate): Methoxy and hydroxyl substituents enhance NLO activity but introduce steric hindrance .

Synthesis: OH1 and analogs are synthesized via Knoevenagel condensation between aldehydes and malononitrile derivatives under basic conditions (e.g., piperidine in ethanol) . Substituents on the aldehyde dictate electronic and steric properties. For example, replacing 4-hydroxybenzaldehyde with 4-cyanobenzaldehyde yields a cyano-substituted analog with altered absorption spectra .

Optical and Nonlinear Optical Properties

Compound Key Optical Properties THz Generation Efficiency Notable Applications
OH1 High NIR/THz transparency; χ⁽²⁾ ~200 pm/V; broad THz bandwidth (up to 9.4 THz) 1.0 μW (average power) THz wave generation, fluorescent probes
DAST Strong χ⁽²⁾ (~300 pm/V); limited by phonon absorption at ~1 THz Lower efficiency at ~1 THz Electro-optic modulation, THz sensing
DSTMS Improved thermal stability; χ⁽²⁾ comparable to DAST Moderate High-field THz pulse generation
HMQ-TMS Enhanced red-shifted absorption; χ⁽²⁾ ~180 pm/V Moderate Broadband THz emission

Key Findings :

  • OH1 outperforms DAST and DSTMS in THz generation at frequencies above 1 THz due to the absence of transverse optical phonon limitations .
  • The hydroxyl group in OH1 enhances index matching between NIR and THz fields, enabling efficient collinear phase-matching configurations .
  • Fluorescent derivatives of OH1 (e.g., C25H19N5O4) exhibit selective fluorescence quenching for biothiols (e.g., homocysteine) via nucleophilic aromatic substitution .

Crystal Packing and Stability

  • OH1: Molecules pack via inversion symmetry, forming hydrogen-bonded networks that stabilize the crystal lattice . The planar structure and locked configuration reduce non-radiative decay, enhancing fluorescence quantum yield in derivatives .
  • DAST/DSTMS : Ionic packing leads to higher moisture sensitivity, requiring stringent humidity control during THz experiments .
  • Methoxy-Substituted Analogs : Bulkier substituents (e.g., 3,4-dimethoxy groups) introduce steric hindrance, reducing packing efficiency and NLO coefficients compared to OH1 .

Biological Activity

(E)-2(3-(4-hydroxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile, also known as OH1, is a complex organic compound belonging to the class of phenolic compounds. Its unique structure and properties have garnered significant interest in various fields, particularly in biological and material sciences. This article explores the biological activity of OH1, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of OH1 is C19H18N2O, with a molar mass of approximately 290.36 g/mol. The compound features a donor-π-acceptor structure where the hydroxystyryl group acts as an electron donor and the malononitrile group serves as an electron acceptor. This configuration contributes to its photophysical properties, making it suitable for applications in organic electronics and photonics.

Key Structural Features

FeatureDescription
Functional GroupsHydroxystyryl, cyclohexene, malononitrile
Molecular Weight290.36 g/mol
Crystal StructureTriclinic, P1̄ (no. 2), with specific dihedral angles and bond lengths
Synthesis MethodCondensation reaction involving aldehydes and malononitrile derivatives

Mechanisms of Biological Activity

Research indicates that OH1 exhibits several biological activities that may be leveraged for therapeutic purposes:

Antiviral Activity

Recent studies have highlighted the potential of OH1 as an antiviral agent. Its structural features may allow it to interact with viral components, inhibiting replication processes. For instance, compounds similar to OH1 have shown effectiveness against human adenovirus (HAdV) infections in vitro, suggesting that further exploration into its antiviral properties could yield promising results .

Fluorescent Probe Characteristics

OH1 has been investigated for its use as a fluorescent probe in biological assays. It demonstrates selective fluorescence when interacting with thiols such as homocysteine (Hcy) and cysteine (Cys), which can be attributed to nucleophilic aromatic substitution reactions facilitated by the sulfhydryl groups in these amino acids. This property allows for sensitive detection of biologically relevant molecules .

Cytotoxicity Studies

Preliminary cytotoxicity assessments indicate that while OH1 exhibits biological activity, it is crucial to evaluate its safety profile. The compound's cytotoxic effects on various cell lines need thorough investigation to establish therapeutic windows for potential clinical applications.

Case Study: Antiviral Efficacy

In a comparative study on novel antiviral compounds, OH1 was assessed alongside other derivatives for its ability to inhibit HAdV replication. Results demonstrated that OH1 exhibited moderate antiviral activity with a favorable selectivity index compared to standard antiviral agents like niclosamide .

Case Study: Fluorescent Sensing

A study focused on the fluorescent properties of OH1 revealed its effectiveness in detecting thiols at low concentrations. The compound's fluorescence intensity varied significantly upon interaction with target analytes, confirming its potential utility in biosensing applications .

Conclusion and Future Directions

The biological activity of this compound presents exciting opportunities for further research. Its potential as an antiviral agent and fluorescent probe positions it as a candidate for various biomedical applications. Future studies should focus on elucidating its mechanisms of action, optimizing synthesis methods for higher yields, and conducting comprehensive toxicological evaluations to pave the way for clinical applications.

Continued exploration into the structure-activity relationship (SAR) of OH1 could lead to the development of more potent derivatives with enhanced biological activities and reduced side effects.

Q & A

Q. How to reconcile conflicting LCMS and NMR data (e.g., unexpected adducts)?

  • Methodology :
  • MS/MS Fragmentation : Perform collision-induced dissociation (CID) to identify fragment ions (e.g., loss of H₂O or CO).
  • DEPT-135 NMR : Differentiate CH₃/CH₂/CH groups. Use HSQC to correlate ¹H-¹³C signals and resolve overlapping peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2(3-(4-hydroxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile
Reactant of Route 2
Reactant of Route 2
(E)-2(3-(4-hydroxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile

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